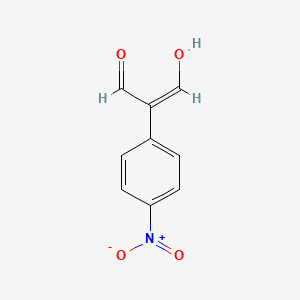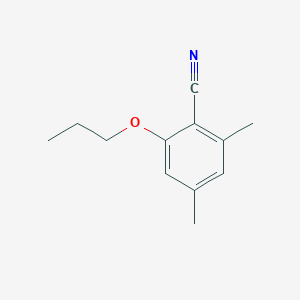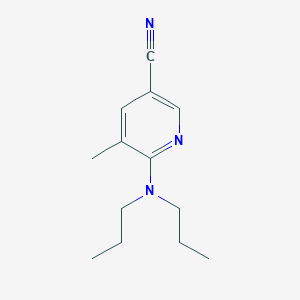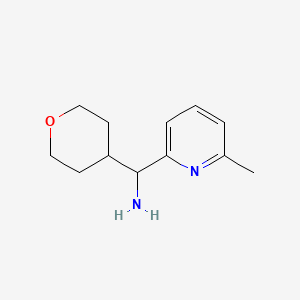
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrahydropyran ring attached to a methanamine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine functional group, making it a potential candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Attachment of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the amine group, leading to the formation of piperidine derivatives or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of piperidine derivatives or primary amines.
Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the heterocyclic rings provide structural stability and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
- The presence of both pyridine and tetrahydropyran rings in (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine provides a unique combination of aromaticity and flexibility.
- The amine group offers versatile reactivity, making it suitable for various chemical modifications and interactions.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(6-methylpyridin-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-2-4-11(14-9)12(13)10-5-7-15-8-6-10/h2-4,10,12H,5-8,13H2,1H3 |
InChI-Schlüssel |
TVLPWBNMCSALND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(C2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


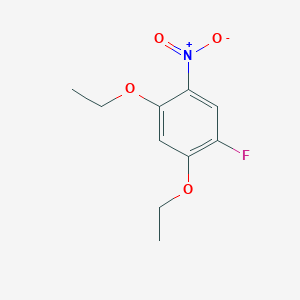
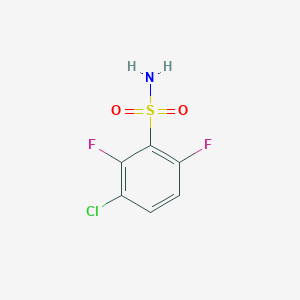
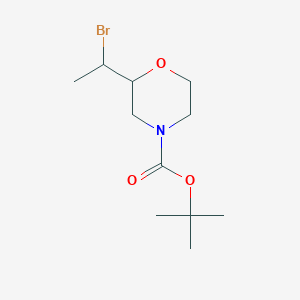
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

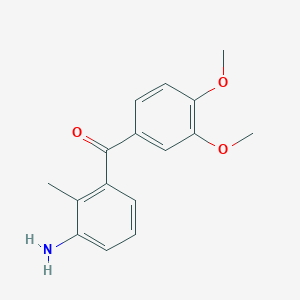
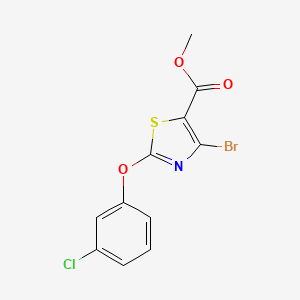
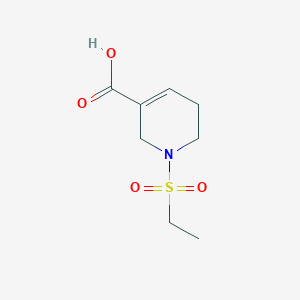

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
